D-Configuration Enhances Proteolytic Stability Compared to L-Enantiomer
Incorporation of D-tyrosine into peptide sequences confers resistance to proteolytic degradation. A study of peptidyl prohormone convertase inhibitors demonstrated that peptides containing D-Tyr at the N‑terminus exhibited competitive inhibition with Ki values ranging from 0.8 to 10 µM against human furin and 1.0 to 170 µM against human PC1 [1]. In contrast, the native L‑Tyr-containing peptide was an excellent substrate with no inhibitory activity [1]. This functional shift from substrate to inhibitor is directly attributable to the D‑stereochemistry, which impairs enzymatic cleavage.
| Evidence Dimension | Enzymatic processing (substrate vs. inhibitor) |
|---|---|
| Target Compound Data | Peptide containing D-Tyr: Ki = 0.8–10 µM (hfurin), 1.0–170 µM (hPC1) |
| Comparator Or Baseline | Peptide containing L-Tyr: substrate (no inhibition) |
| Quantified Difference | Functional inversion from substrate to competitive inhibitor |
| Conditions | In vitro enzyme assays with recombinant human furin and PC1 |
Why This Matters
The D-configuration is essential for generating metabolically stable peptide leads, making Fmoc-D-Tyr(3-I)-OH the requisite building block for such designs.
- [1] Basak A, et al. Peptidyl substrates containing unnatural amino acid at the P'1 position are potent inhibitors of prohormone convertases. Int J Pept Protein Res. 1995;46(3-4):228-37. View Source
